6-Cyclopropyl-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
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Description
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, similar compounds have been involved in reactions such as the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.Scientific Research Applications
Synthesis and Chemical Transformations
Cyclization and Antibacterial Activity
Research involving cyclization reactions to form various heterocyclic compounds, such as tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, provides insight into the synthetic versatility of compounds with structural elements similar to the one . Some synthesized compounds exhibited weak antibacterial activity, highlighting the potential biological applications of these molecules (Anusevičius et al., 2014).
Stereochemistry in Synthesis
Studies on the stereochemistry of nucleophilic displacements in cyclopropyl substrates offer insights into the synthesis of complex molecules, potentially including those with applications in modulating multidrug resistance. This research emphasizes the importance of stereochemical considerations in the synthesis of biologically active compounds (Barnett et al., 2004).
Biological Relevance and Applications
Histamine Receptor Antagonists
The design and synthesis of cyclopropyl-4,5-dihydropyridazin-3-one derivatives that act as histamine H3 receptor inverse agonists demonstrate the potential cognitive enhancing and wake-promoting activities of these compounds. Such research illustrates the therapeutic potential of structurally complex molecules in treating disorders related to cognitive function and sleep (Hudkins et al., 2014).
Molecular Docking and Anticancer Activity
The synthesis and molecular docking study of new heterocyclic compounds, including those with oxazole, pyrazoline, and pyridine moieties, evaluated for their anticancer and antimicrobial activities, highlight the importance of molecular design in developing new therapeutic agents. This approach could be relevant for compounds with similar structural features, emphasizing the role of molecular docking in identifying promising biological activities (Katariya et al., 2021).
properties
IUPAC Name |
6-cyclopropyl-2-[[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c21-17-9-15(10-18(22)11-17)12-24-7-5-14(6-8-24)13-25-20(26)4-3-19(23-25)16-1-2-16/h3-4,9-11,14,16H,1-2,5-8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURARPALWRRQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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